tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
Tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate: is a chemical compound with the molecular formula C10H18N2O2. It is a bicyclic compound featuring a nitrogen atom within its ring structure, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting from readily available starting materials such as tert-butyl acrylate and 1,2-diaminopropane .
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This often includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different functionalized derivatives based on the substituent used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in biological studies to understand the interaction of nitrogen-containing compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pathways involved typically include binding to active sites and modulating biological processes .
Comparison with Similar Compounds
Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride
Uniqueness: Tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific structural features, which influence its reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(6-12)11-7/h7-8,11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVNKUWJMSOPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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